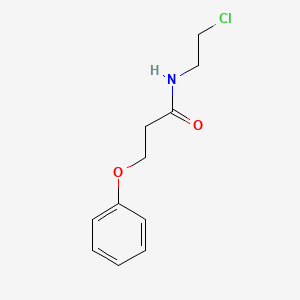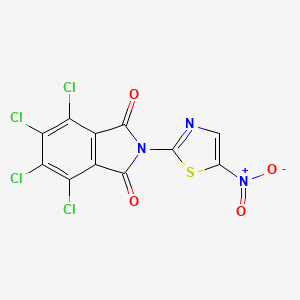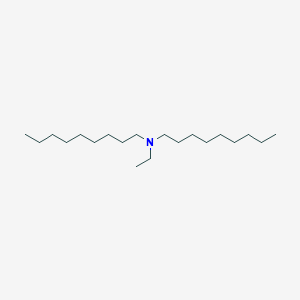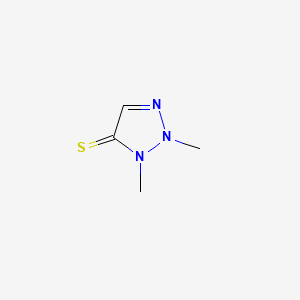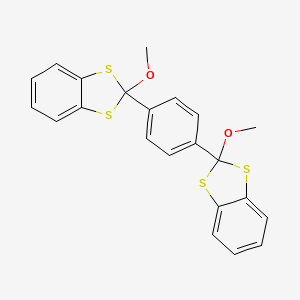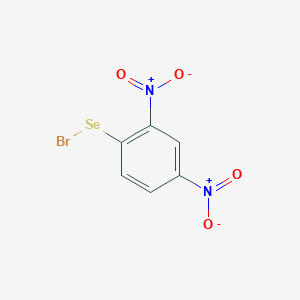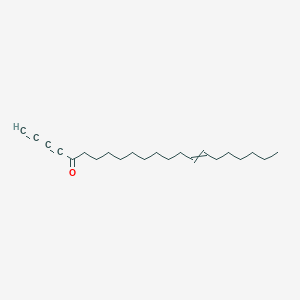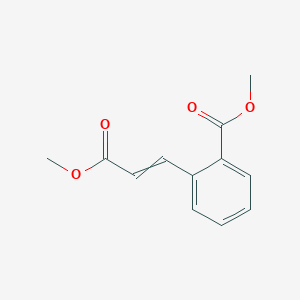
Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and an oxopropenyl group attached to the benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate can be synthesized through a domino-reaction involving easily available starting materials. One common method involves the reaction of 1-benzyl-2-(1-naphthyl)-4,5-dihydro-1H-imidazole with methyl propiolate. This reaction proceeds under reflux conditions in an o-xylene solution, leading to the formation of the desired product in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropenyl group to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate involves its interaction with molecular targets through its functional groups. The methoxy and oxopropenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and result in specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate
- [4,8-Dihydroxy-3-(3-methoxy-3-oxoprop-1-en-2-yl)-8a-methyl-5-oxo-1,2,3,4,4a,6,7,8-octahydronaphthalen-2-yl] 3,4-dihydroxy-2-methylidenebutanoate
Uniqueness
Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its structure provides a versatile platform for the synthesis of various derivatives and complex molecules, making it valuable in both academic and industrial research.
Eigenschaften
CAS-Nummer |
63600-27-1 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
methyl 2-(3-methoxy-3-oxoprop-1-enyl)benzoate |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)8-7-9-5-3-4-6-10(9)12(14)16-2/h3-8H,1-2H3 |
InChI-Schlüssel |
AVMBXNNHICWIPT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]](/img/structure/B14496039.png)
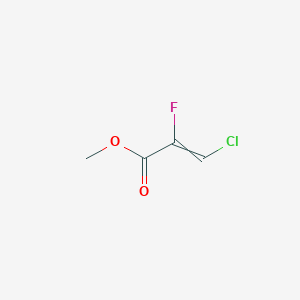
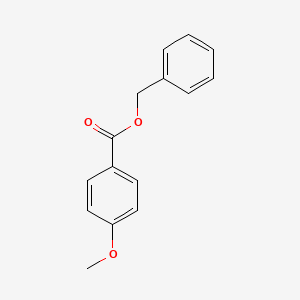
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)

